N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-21(16-12-18(27-24-16)19-8-5-11-28-19)23-15-7-2-1-6-14(15)17-13-25-10-4-3-9-20(25)22-17/h1-2,5-8,11-13H,3-4,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFWWOWSVORRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NOC(=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data from various studies and case analyses.
Structural Overview
The compound features a complex structure that includes:
- Tetrahydroimidazo[1,2-a]pyridine : A bicyclic structure known for its diverse biological properties.
- Phenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Thiophene ring : Contributes to the electronic properties and reactivity of the molecule.
- Isoxazole moiety : Associated with various pharmacological activities.
Anticancer Properties
Research has indicated that isoxazole derivatives exhibit notable anticancer activity. For instance, a study involving similar compounds demonstrated cytotoxic effects against human promyelocytic leukemia cell lines (HL-60). The IC50 values for these compounds ranged from 86 μM to 755 μM, with some derivatives showing significant apoptosis induction and cell cycle arrest mechanisms .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis |
| Isoxazole (6) | 755 | Cell cycle arrest |
Mechanistic Insights
The mechanism of action for the compound's anticancer properties appears to involve modulation of key apoptotic proteins. For example:
- Bcl-2 : Isoxazole (3) reduced Bcl-2 expression, promoting apoptosis.
- p21^WAF-1 : Both isoxazoles increased p21^WAF-1 levels, suggesting a role in cell cycle regulation.
Interaction Studies
Studies investigating the binding affinity of this compound with various biological targets have been conducted. These studies typically utilize molecular docking techniques to predict interactions with proteins involved in cancer and other diseases.
Molecular Docking Results
Docking studies have shown that the compound can effectively bind to several targets:
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction |
|---|---|---|
| Protein Kinase A | -9.5 | Hydrogen bonds with key residues |
| Cyclin-dependent kinase 1 | -8.7 | π-stacking interactions |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound.
- Case Study 1 : A derivative showed promising results in preclinical trials for treating breast cancer by inhibiting tumor growth in xenograft models.
- Case Study 2 : Another related compound demonstrated effectiveness against drug-resistant leukemia cells, suggesting a potential application in overcoming chemotherapy resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
